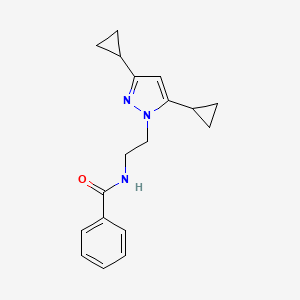
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazole-based ligands, which could be related to the compound , has been demonstrated in several studies . The ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Pyrazole rings of these polyazole ligands are characterized by π-excess aromatic heterocycle, flat and rigid structure, and thermal stability .Chemical Reactions Analysis
The chemical reactions involving pyrazole-based compounds have been studied extensively. For instance, polyazole ligands have been studied as chelating agents due to their various potential applications in the catalysis area .Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
A study on the Catalyst-Free Synthesis of benzamide derivatives, including N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives, highlights a novel class of compounds synthesized by 1,3-dipolar cycloaddition and rearrangement processes. This method allows for rapid synthesis under mild conditions without a catalyst, demonstrating the chemical versatility and potential utility of these compounds in further organic synthesis applications (Liu et al., 2014).
Antiviral Activity
Another significant application is in the field of Antiviral Research , where benzamide-based 5-aminopyrazoles and their fused heterocycles have been synthesized and shown remarkable antiavian influenza virus activity. These compounds, synthesized through a new route, were found to possess significant antiviral activities against bird flu influenza (H5N1), highlighting their potential as antiviral agents (Hebishy et al., 2020).
Anticancer and Antiproliferative Activity
Research into Anticancer Applications has also been conducted, with novel benzamides bearing the pyrazole or indazole nucleus synthesized for biological evaluation. These compounds, specifically designed based on structural features known to interfere with p53 pathways, showed promising antiproliferative activity against human lung carcinoma cells. This indicates their potential in developing anticancer therapies by inducing apoptosis through intrinsic and TRAIL-inducing death pathways (Raffa et al., 2019).
Material Science and Sensor Development
In Material Science , some conductive aromatic polyamides have been synthesized and utilized for methotrexate sensing. These polyamides, modified with Fe3O4 nanoparticles, show high sensitivity and reversibility towards the methotrexate anticancer drug, demonstrating the utility of benzamide derivatives in developing sensitive materials for drug detection (Abdel-Rahman et al., 2023).
Plant Physiology
Interestingly, derivatives like pyrazinamide have been found to block ethylene biosynthesis in plants, potentially regulating plant metabolism and ethylene biosynthesis. This suggests applications in agriculture to decrease postharvest loss by inhibiting ethylene formation, an essential phytohormone promoting fruit ripening and flower senescence (Sun et al., 2017).
Propiedades
IUPAC Name |
N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c22-18(15-4-2-1-3-5-15)19-10-11-21-17(14-8-9-14)12-16(20-21)13-6-7-13/h1-5,12-14H,6-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFVPXDIEGUUMCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=CC=CC=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(2,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2940975.png)
![6-isopropyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2940980.png)
![4-{4-[4-(Ethanesulfonyl)piperazin-1-yl]-3-nitrophenyl}-1,2-dihydrophthalazin-1-one](/img/structure/B2940981.png)
![4-methoxy-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2940982.png)
![5-[1-(3,4-Diethoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2940986.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2940987.png)
![3-(aminomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride](/img/structure/B2940988.png)

![4-[2-(4-Ethoxyphenyl)acetyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2940990.png)
![2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2940991.png)
![Methyl (E)-4-[3-methyl-3-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)azetidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2940992.png)
![4-Methyl-6-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2940994.png)
![(E)-3-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenoic acid](/img/structure/B2940995.png)
